N~1~,N~1~-Dipropyl-4-(trifluoromethyl)-1,2-benzenediamine
Overview
Description
N~1~,N~1~-Dipropyl-4-(trifluoromethyl)-1,2-benzenediamine is a chemical compound known for its unique structural properties and applications. It is characterized by the presence of dipropyl groups and a trifluoromethyl group attached to a benzenediamine core. This compound is used in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Dipropyl-4-(trifluoromethyl)-1,2-benzenediamine typically involves the reaction of 4-(trifluoromethyl)-1,2-benzenediamine with propyl halides under basic conditions. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of N1,N~1~-Dipropyl-4-(trifluoromethyl)-1,2-benzenediamine involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems allows for efficient large-scale production. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-Dipropyl-4-(trifluoromethyl)-1,2-benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitro groups to amino groups.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Nitro or quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzenediamine derivatives.
Scientific Research Applications
N~1~,N~1~-Dipropyl-4-(trifluoromethyl)-1,2-benzenediamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N~1~-Dipropyl-4-(trifluoromethyl)-1,2-benzenediamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~1~-Dipropyl-4-(trifluoromethyl)-1,3-benzenediamine
- N~1~,N~1~-Dipropyl-4-(trifluoromethyl)-1,4-benzenediamine
- N~1~,N~1~-Dipropyl-4-(trifluoromethyl)-2,6-benzenediamine
Uniqueness
N~1~,N~1~-Dipropyl-4-(trifluoromethyl)-1,2-benzenediamine is unique due to the specific positioning of the trifluoromethyl group on the 1,2-benzenediamine core. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
1-N,1-N-dipropyl-4-(trifluoromethyl)benzene-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3N2/c1-3-7-18(8-4-2)12-6-5-10(9-11(12)17)13(14,15)16/h5-6,9H,3-4,7-8,17H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHARJOZVHPKNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=C1)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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